molecular formula C7H8F2N2O2 B359176 [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 512809-86-8

[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B359176
CAS No.: 512809-86-8
M. Wt: 190.15g/mol
InChI Key: GTLVEURABDVIGB-UHFFFAOYSA-N
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Description

[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and acetic acid groups. One common method involves the reaction of a difluoromethylated precursor with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of inert solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .

Medicine: In medicine, this compound and its derivatives may have potential as therapeutic agents. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical properties can improve the efficacy and environmental profile of these products .

Comparison with Similar Compounds

Uniqueness: The unique combination of the difluoromethyl group and the acetic acid moiety in [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)11(10-4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVEURABDVIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215354
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-86-8
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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